While the provided papers don't detail the synthesis of the unsubstituted 2-Tert-butylimidazo[1,2-a]pyridine itself, they offer insight into creating similar structures. For instance, 2-aryl-imidazo[1,2-a]pyridine derivatives were synthesized via a one-pot, three-component condensation reaction. This method employed iodine as a catalyst and involved an aromatic aldehyde, 2-amino-5-chloropyridine, and tert-butyl isocyanide in ethanol at 70°C []. This approach emphasizes a clean, atom-economical route with mild reaction conditions, short reaction times, and a broad substrate scope, leading to high product yields.
The molecular structure of imidazo[1,2-a]pyridine derivatives, including those with a 2-tert-butyl substituent, have been investigated using single-crystal X-ray diffraction techniques. These analyses provide detailed information about bond lengths, bond angles, and dihedral angles within the molecule [, , , ]. Such insights are crucial for understanding the compound's physical and chemical properties and its potential interactions with biological targets or other molecules.
While a specific mechanism of action for 2-Tert-butylimidazo[1,2-a]pyridine is not outlined in the provided literature, research on a closely related derivative, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid (BNFA-D), suggests potential pathways. BNFA-D induces apoptosis in breast cancer cells by upregulating the tumor suppressor gene PTEN []. This upregulation inhibits the Wnt/TCF signaling cascade, a crucial pathway often dysregulated in cancer, leading to decreased expression of proteins like β-catenin, cyclin D1, C-MYC, and phospho-AKT (Ser(473)) [].
CAS No.: 73785-31-6
CAS No.: 4074-55-9
CAS No.: 92292-84-7
CAS No.: 174514-58-0
CAS No.: 68480-15-9
CAS No.: 74367-31-0